N-(2,6-Dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a synthetic compound that acts as a Smoothened antagonist. [ [] ] Smoothened is a protein involved in the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cell growth. Dysregulation of the Hedgehog pathway is implicated in various cancers, making Smoothened antagonists a potential target for cancer therapy. [ [] ]
N-(2,6-Dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide functions as a Smoothened antagonist. [ [] ] By binding to Smoothened, it inhibits the activation of the Hedgehog signaling pathway. This pathway is essential for cell growth and differentiation, and its overactivation is implicated in the development of several cancers. [ [] ] Therefore, by inhibiting this pathway, this compound has the potential to hinder the growth and proliferation of cancer cells.
N-(2,6-Dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has shown potential in preclinical studies as a treatment for cancers associated with the Hedgehog signaling pathway. [ [] ] While its specific applications are still under investigation, research suggests its potential use in combination with other anticancer agents, specifically PI3K kinase inhibitors, for enhanced therapeutic efficacy. [ [] ] Further research is necessary to fully understand its therapeutic potential and explore its use in various cancer types.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9